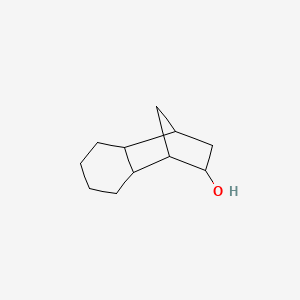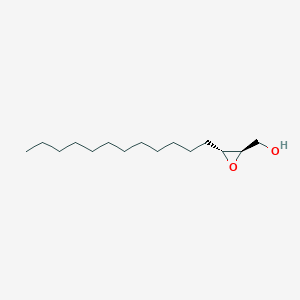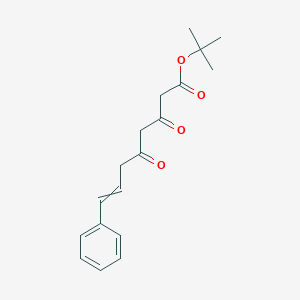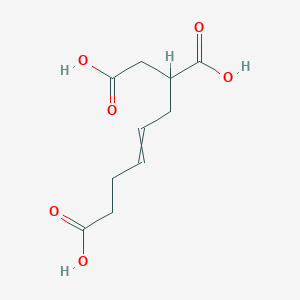
Hept-4-ene-1,2,7-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-4-ene-1,2,7-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) and a double bond in its heptane backbone. This compound is part of the tricarboxylic acid family, which includes well-known compounds like citric acid. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hept-4-ene-1,2,7-tricarboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then functionalized to introduce the carboxyl groups. For example, combining 1,3-butadiene with maleic anhydride under reflux conditions can yield a cyclohexene derivative, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like xylene and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Hept-4-ene-1,2,7-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form diols.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Hept-4-ene-1,2,7-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of Hept-4-ene-1,2,7-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes. The presence of multiple carboxyl groups allows it to form strong hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Comparison: Hept-4-ene-1,2,7-tricarboxylic acid is unique due to its heptane backbone and the position of its carboxyl groups. Unlike citric acid and isocitric acid, which have a propane backbone, this compound has a longer carbon chain and a double bond, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
138844-86-7 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
hept-4-ene-1,2,7-tricarboxylic acid |
InChI |
InChI=1S/C10H14O6/c11-8(12)5-3-1-2-4-7(10(15)16)6-9(13)14/h1-2,7H,3-6H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
LNPHSNYHCWQVEP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C=CCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


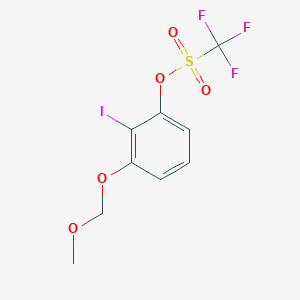



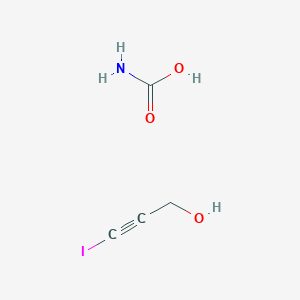
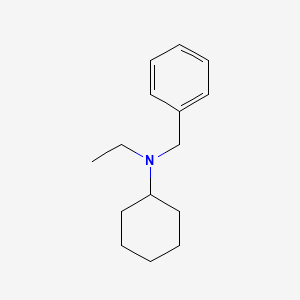



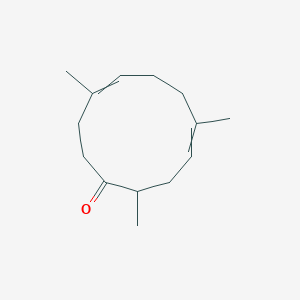
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
